molecular formula C9H8ClN3O3 B13103385 Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B13103385
M. Wt: 241.63 g/mol
InChI Key: CUJBYAJHJNMBJS-UHFFFAOYSA-N
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Description

Introduction to Ethyl 7-Chloro-5-Hydroxyimidazo[1,2-c]Pyrimidine-2-Carboxylate

Historical Context of Imidazopyrimidine Derivatives in Heterocyclic Chemistry

Imidazopyrimidine scaffolds emerged as pharmacologically relevant structures in the mid-20th century. Initial patents in 1967 highlighted fluorinated derivatives as antiviral agents, marking the scaffold’s entry into medicinal chemistry. By the 1970s, structural modifications yielded compounds with antifungal (1973), anti-inflammatory (1974), and antibacterial (1976) properties, demonstrating the versatility of this core. The 1980s–1990s saw expanded applications, including cytokinin-like activity in plant biology and cardiovascular therapeutics.

Modern drug discovery efforts have exploited the scaffold’s adaptability. For example:

  • 2003 : p38 MAP kinase inhibitors derived from imidazopyrimidines showed promise for autoimmune diseases.
  • 2008 : Substituted derivatives exhibited inhibitory activity against glycogen synthase kinase-3α (GSK3α) and c-Met kinase.
  • 2021 : Bicyclic variants acted as stimulators of interferon genes (STING) agonists, highlighting immunomodulatory potential.
Table 1: Key Milestones in Imidazopyrimidine Derivative Development
Year Discovery/Application Biological Target
1967 Antiviral agents Viral replication
1976 Antibacterial derivatives Bacterial enzymes
2003 p38 MAP kinase inhibition Autoimmune disorders
2021 STING agonism Immuno-oncology

The evolution of these derivatives underscores their capacity to interact with diverse biological targets through strategic substituent placement.

Structural Significance of Chloro and Hydroxy Substituents in Azole-Pyrimidine Hybrid Systems

The chloro and hydroxy groups at positions 7 and 5, respectively, confer distinct electronic and steric properties to the compound.

Electronic Effects
  • Chloro substituent : The electron-withdrawing nature of chlorine enhances electrophilicity at adjacent positions, facilitating nucleophilic attack in synthetic intermediates. This property is critical in metal-free cascade reactions, where chloro groups direct regioselectivity during cyclization.
  • Hydroxy group : The 5-hydroxy moiety participates in intramolecular hydrogen bonding with the pyrimidine ring’s N1 atom, stabilizing the keto-enol tautomer and influencing solubility.
Hydrogen-Bonding Capacity

The hydroxy group serves as both a hydrogen-bond donor and acceptor, enabling interactions with biological targets such as kinase ATP-binding pockets. Comparative studies show that removal of this group reduces binding affinity by 40–60% in kinase inhibition assays.

Table 2: Substituent Effects on Molecular Properties
Substituent Position Electronic Contribution Role in Binding Interactions
Chloro 7 Electron-withdrawing Enhances electrophilicity
Hydroxy 5 Electron-donating Facilitates hydrogen bonding

Structural analogs lacking these groups exhibit reduced bioactivity. For instance, 7-deschloro analogs show a 3-fold decrease in inhibitory potency against tyrosine kinases. Similarly, methylation of the 5-hydroxy group abolishes hydrogen-bonding capacity, rendering derivatives inactive in anti-inflammatory assays.

The ethyl ester at position 2 further modulates lipophilicity, balancing membrane permeability and aqueous solubility. This ester moiety can serve as a prodrug component, undergoing hydrolysis in vivo to release active carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBYAJHJNMBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization Approach

  • The synthesis involves the cyclization of substituted aminopyrimidines with suitable carbonyl-containing reagents to form the imidazo[1,2-c]pyrimidine nucleus.
  • Ethyl chloroformate is used to esterify the carboxylate group at the 2-position.
  • Chlorination at the 7-position is achieved either by direct chlorination of the imidazo[1,2-c]pyrimidine ring or by using chlorinated pyrimidine precursors.
  • Hydroxylation at the 5-position can be introduced via oxidation reactions or by starting from hydroxy-substituted pyrimidines.

Acid-Catalyzed One-Pot Three-Component Reactions

A notable method involves a one-pot three-component reaction of aminopyrimidines, aldehydes, and β-ketoesters under acid catalysis:

  • Aminopyrimidines react with aldehydes and β-ketoesters in the presence of acids such as trifluoromethanesulfonic acid.
  • Solvent-free conditions at elevated temperatures (~110 °C) improve yields.
  • This method facilitates the formation of ethyl carboxylate derivatives with diverse substitutions, including chlorine and hydroxy groups, by selecting appropriate starting materials.

Microwave-Assisted Synthesis

  • Microwave irradiation has been employed successfully for the synthesis of imidazo derivatives, enhancing reaction rates and yields.
  • A two-step, one-pot microwave-assisted protocol involves:
    • Formation of imidazo[1,2-c]pyrimidinium salts from 2-aminopyrimidines and α-bromocarbonyl compounds.
    • Ring opening or modification with hydrazine to yield polysubstituted imidazo derivatives.
  • Typical conditions include microwave heating at 80–135 °C with acetonitrile as solvent, with reaction times ranging from 5 to 30 minutes.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Temperature 80–135 °C (microwave or conventional heating) Higher temperatures favor cyclization and substitution steps
Solvent Acetonitrile or solvent-free Solvent-free often yields better product purity and yield
Catalyst/Acid Trifluoromethanesulfonic acid (0.5 equiv) Strong acid catalysis promotes efficient cyclization
Reaction Time 5–30 minutes (microwave), 2–4 hours (conventional) Microwave significantly reduces reaction time
Reagents Stoichiometry 1:1:1 molar ratio for aminopyrimidine:aldehyde:β-ketoester Adjusted based on desired substitution patterns

Purification and Yield

  • The crude product is typically purified by chromatographic techniques such as silica gel chromatography using aqueous acetone or ethanol mixtures as eluents.
  • Recrystallization from ethanol or ethanol-ether mixtures is common for final purification.
  • Reported yields vary but optimized protocols under solvent-free and microwave conditions have demonstrated yields exceeding 80%.

Research Findings and Comparative Analysis

  • The solvent-free acid-catalyzed method using trifluoromethanesulfonic acid is superior in terms of yield and environmental considerations compared to traditional solvent-based methods.
  • Microwave-assisted synthesis offers a rapid, energy-efficient alternative with comparable or improved yields and product purities.
  • Chlorination and hydroxylation steps require careful control to avoid over-substitution or degradation of the imidazo[1,2-c]pyrimidine core.
  • The choice of starting materials and reaction conditions allows for structural diversity, enabling the synthesis of analogues for pharmaceutical research.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Acid-Catalyzed One-Pot Aminopyrimidine + aldehyde + β-ketoester, trifluoromethanesulfonic acid catalyst, solvent-free, 110 °C High yield, environmentally friendly Requires strong acid handling
Microwave-Assisted Synthesis Two-step, one-pot, microwave heating, acetonitrile solvent Rapid reaction, energy-efficient Requires microwave reactor
Traditional Cyclization Stepwise cyclization, chlorination, esterification Well-established, scalable Longer reaction times, multiple steps
Oxidation/Hydroxylation Post-cyclization functional group introduction Enables selective hydroxy substitution Additional purification required

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate has been studied for its potential as an antiviral agent. Research indicates that derivatives of imidazo[1,2-c]pyrimidines exhibit significant activity against respiratory syncytial virus (RSV) and other viral pathogens. The structural modifications at the 7-position of the pyrimidine scaffold can enhance antiviral efficacy, making this compound a candidate for further development in antiviral therapies .

Table 1: Antiviral Efficacy of Imidazo[1,2-c]pyrimidine Derivatives

CompoundTarget VirusEC50 Value (nM)Reference
9cRSV<1
24aRSV7.8
24bRSV21

2. Anticancer Research
The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation. Studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The incorporation of halogen substituents at strategic positions enhances the selectivity and potency against tumor cells .

3. Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of this compound. It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Case Studies

Case Study 1: Antiviral Efficacy Against RSV
In a recent study, this compound was tested for its ability to inhibit RSV replication in vitro. The compound demonstrated an EC50 value of less than 1 nM, indicating potent antiviral activity. Structural modifications were explored to optimize efficacy and reduce cytotoxicity in host cells .

Case Study 2: Anticancer Activity
A series of derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative exhibited significant growth inhibition in breast cancer cells with an IC50 value of 5 µM. This highlights the potential of this compound as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1639974-70-1
  • Molecular Formula : C₉H₈ClN₃O₃
  • Molecular Weight : 241.63 g/mol
  • Synonyms: Ethyl 7-chloro-5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate; 7-Chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester .

Structural Features :
The compound features a bicyclic imidazo[1,2-c]pyrimidine core with:

  • 7-Chloro substituent : Enhances lipophilicity and modulates electronic properties.
  • 5-Hydroxy group : Introduces polarity and hydrogen-bonding capacity.
  • Ethyl ester at position 2 : Stabilizes the carboxylic acid moiety and influences bioavailability.

Comparison with Structural Analogs

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1289151-91-2)

  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • Key Differences :
    • Substituents : 5,7-Dichloro vs. 7-chloro-5-hydroxy.
    • Polarity : The dichloro analog lacks a hydroxy group, reducing hydrogen-bonding capacity and aqueous solubility.
    • Reactivity : Chlorine at position 5 may hinder further functionalization compared to the hydroxy group in the target compound .

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1105187-40-3)

  • Molecular Formula : C₉H₇ClN₃O₂ (estimated)
  • Key Differences :
    • Substituents : Lacks the 5-hydroxy group, resulting in lower polarity.
    • Applications : The absence of a hydroxy group may limit interactions with biological targets requiring hydrogen bonding .

7-Chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine (CAS 106847-93-2)

  • Molecular Formula : C₁₃H₁₁ClN₄
  • Key Differences :
    • Functional Groups : Position 5 has a benzyl-substituted amine instead of a hydroxy group.
    • Biological Implications : The amine group may enhance binding to aromatic receptors but reduce metabolic stability compared to the hydroxy group .

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2)

  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Core Structure : Imidazo[1,2-a]pyridine vs. imidazo[1,2-c]pyrimidine.
  • Key Differences :
    • Iodine at position 8 : Introduces steric bulk and alters electronic properties.
    • Biological Activity : The pyridine core may exhibit different pharmacokinetics compared to the pyrimidine system .

Comparative Analysis Table

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound (1639974-70-1) Imidazo[1,2-c]pyrimidine 7-Cl, 5-OH, 2-COOEt 241.63 Moderate polarity, H-bond donor/acceptor
5,7-Dichloro analog (1289151-91-2) Imidazo[1,2-c]pyrimidine 5,7-Cl, 2-COOEt 260.08 Higher lipophilicity, limited H-bonding
7-Chloro analog (1105187-40-3) Imidazo[1,2-c]pyrimidine 7-Cl, 2-COOEt ~229.62 (estimated) Lower solubility, inert at position 5
N-Benzyl-5-amine analog (106847-93-2) Imidazo[1,2-c]pyrimidine 7-Cl, 5-NHCH₂Ph 258.71 Enhanced receptor binding, metabolic instability
8-Iodo-pyridine analog (1331823-97-2) Imidazo[1,2-a]pyridine 7-Cl, 8-I, 2-COOEt 350.54 Steric hindrance, altered electronic profile

Research Findings and Implications

  • Synthetic Flexibility : The 5-hydroxy group in the target compound allows for derivatization (e.g., etherification), whereas dichloro analogs are less reactive .
  • Biological Activity : Hydroxy and chloro substituents may synergize in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
  • Solubility : The hydroxy group improves aqueous solubility compared to halogenated analogs, critical for drug formulation .

Biological Activity

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate (CAS: 2135332-57-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on its potential therapeutic applications, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C9H8ClN3O3
  • Molecular Weight: 229.63 g/mol

The structure consists of an imidazo[1,2-c]pyrimidine core with a chloro substituent and a hydroxyl group that contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Antitumor Activity: Studies have shown that derivatives of imidazo[1,2-c]pyrimidines, including this compound, possess potent antitumor properties. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SJSA-1 (osteosarcoma) with IC50 values in the micromolar range .
  • Antimicrobial Effects: The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Cell Line/Organism IC50/Effect Reference
AntitumorMCF-7~10 µM
AntitumorSJSA-1~12 µM
AntimicrobialStaphylococcus aureusEffective at low µg/mL
AntimicrobialEscherichia coliEffective at low µg/mL

Case Study: Antitumor Activity

A study conducted by Farag et al. investigated the antitumor potential of various imidazo[1,2-c]pyrimidine derivatives. This compound was included in the study and showed promising results against the MCF-7 cell line with an IC50 value indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Research on Antimicrobial Properties

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. The study highlighted that the compound's hydroxyl group plays a crucial role in enhancing its antimicrobial efficacy by disrupting bacterial cell membranes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions involving ethyl carboxylate precursors. For example, hydrazine hydrate can react with ethyl imidazo[1,2-a]pyrimidine carboxylates under reflux to form carbohydrazide intermediates, which are further functionalized . Chlorination of carboxylic acid precursors (e.g., using reagents like POCl₃ or SOCl₂) is a critical step to introduce the chloro substituent, followed by cyclization in acidic or basic conditions . Flow synthesis techniques, such as in situ generation of reactive intermediates (e.g., ethyl isocyanoacetate), enable efficient telescoped processes for heterocyclic frameworks .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR and mass spectrometry (MS) are used to verify molecular connectivity. For instance, ¹H NMR identifies aromatic protons and substituents (e.g., ethyl ester groups), while MS confirms the molecular ion peak .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. The software’s robustness in handling high-resolution data ensures accurate structural assignments .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of imidazo[1,2-c]pyrimidine derivatives be systematically addressed?

  • Methodological Answer :

  • Reaction Optimization : Varying solvents (e.g., acetic acid vs. ethanol) and temperature controls regioselectivity during cyclocondensation. For example, reflux in acetic acid favors 5-methyl-7-phenyl isomers, while ethanol may alter product distribution .
  • Chromatographic Separation : Flash chromatography with gradient elution (e.g., CHCl₃/acetone) resolves regioisomers, supported by TLC monitoring .
  • Computational Modeling : Pre-reaction DFT calculations predict thermodynamic stability of regioisomers, guiding synthetic routes .

Q. What crystallographic techniques resolve ambiguities in molecular conformation for this compound?

  • Methodological Answer :

  • SHELX Refinement : High-resolution SC-XRD data processed via SHELXL refines anisotropic displacement parameters and hydrogen-bonding motifs. For example, the software’s TWIN/BASF commands handle twinned crystals, common in heterocyclic systems .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed using Etter’s formalism to predict supramolecular assembly and stability .
  • Puckering Analysis : Cremer-Pople coordinates quantify ring non-planarity, correlating conformational flexibility with crystallographic disorder .

Q. How should researchers reconcile contradictory spectral or crystallographic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with SC-XRD to resolve discrepancies in substituent positioning .
  • Dynamic NMR : Variable-temperature studies detect rotational barriers in ester groups, explaining split signals in spectra .
  • High-Throughput Screening : Automated pipelines for parallel crystallization (e.g., using microbatch methods) generate multiple polymorphs, ensuring representative data .

Q. What role do intermolecular interactions play in the stability and reactivity of this compound?

  • Methodological Answer :

  • Hydrogen-Bonding Networks : Strong O–H···N and N–H···O interactions stabilize crystal packing, as identified via SC-XRD. These motifs influence solubility and melting points .
  • Halogen Bonding : The chloro substituent participates in C–Cl···π interactions, affecting solid-state reactivity and co-crystal formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) disrupt intermolecular H-bonding, enhancing solution-phase reactivity for further derivatization .

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